An In-depth Technical Guide to the Chemical Properties of 3-Amino-4-methylbenzonitrile
An In-depth Technical Guide to the Chemical Properties of 3-Amino-4-methylbenzonitrile
Executive Summary
3-Amino-4-methylbenzonitrile, a substituted aromatic nitrile, is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctional structure—comprising an aromatic ring, a nucleophilic amino group, and an electrophilic nitrile group—renders it a versatile building block for the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its core chemical properties, spectroscopic profile, reactivity, and established experimental protocols. The insights herein are designed to empower researchers to leverage this compound's full potential in drug discovery and synthetic chemistry endeavors.
Physicochemical and Structural Properties
3-Amino-4-methylbenzonitrile (CAS No. 60710-80-7) is a solid at room temperature, typically appearing as white to off-white crystals or shards[1]. Understanding its fundamental properties is the first step in its effective application.
Core Data Summary
A compilation of essential physicochemical data is presented below. These values are critical for reaction planning, purification, and safety assessments.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈N₂ | [2] |
| Molecular Weight | 132.16 g/mol | [2][3] |
| Melting Point | 75-81 °C | [1][4] |
| Boiling Point | 312.8 ± 22.0 °C (Predicted) | [1] |
| Density | 1.10 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 2.70 ± 0.10 (Predicted) | [1] |
| Appearance | White to off-white crystals/shards | [1] |
| Purity | Typically ≥97% | [5] |
Molecular Structure and Reactivity Overview
The molecule's reactivity is dictated by the interplay of its three key functional groups: the primary amine (-NH₂), the nitrile (-C≡N), and the methyl group (-CH₃) on the benzene ring.
-
Amino Group: The -NH₂ group is a strong activating, ortho-, para- directing group due to its electron-donating nature. It is the primary site for nucleophilic attack, acylation, alkylation, and diazotization reactions.
-
Nitrile Group: The -C≡N group is a moderately deactivating, meta- directing group. It is susceptible to hydrolysis (to form a carboxylic acid or amide) and reduction (to form a primary amine). Its presence is crucial in drug design for modulating physicochemical properties and forming key interactions with biological targets[6].
-
Aromatic Ring: The substitution pattern creates distinct electronic environments, influencing the regioselectivity of further electrophilic aromatic substitution reactions.
Caption: Key reactive sites of 3-Amino-4-methylbenzonitrile.
Spectroscopic Profile for Structural Elucidation
Accurate characterization is paramount for verifying the identity and purity of 3-Amino-4-methylbenzonitrile. Below is a summary of its key spectroscopic features.
¹H NMR Spectroscopy
Proton NMR provides a definitive fingerprint of the molecule. A typical spectrum in DMSO-d₆ exhibits the following key signals:
-
A singlet for the amino (-NH₂) protons around 5.35 ppm .
-
A multiplet for the three aromatic protons between 6.85 and 7.1 ppm .
-
A singlet for the methyl (-CH₃) protons at approximately 2.15 ppm [1].
Causality Insight: The downfield shift of the aromatic protons is due to the anisotropic effect of the benzene ring and the electronic influence of the substituents. The broadness of the NH₂ peak can vary depending on solvent and concentration due to hydrogen bonding and exchange.
¹³C NMR Spectroscopy
-
A peak for the nitrile carbon (-C≡N) around 118-120 ppm .
-
Multiple signals for the aromatic carbons between 110-140 ppm .
-
A peak for the methyl carbon (-CH₃) around 20 ppm [7].
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups.
-
N-H Stretching: Two distinct peaks in the range of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C≡N Stretching: A sharp, strong absorption peak around 2200-2240 cm⁻¹ , characteristic of the nitrile group.
-
C-H Stretching: Peaks just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic methyl group).
-
C=C Stretching: Absorptions in the 1450-1600 cm⁻¹ region, typical for the aromatic ring.
Synthesis and Reactivity in Drug Development
This compound is not just a static entity; its value lies in its synthetic utility. It serves as a key intermediate in the construction of more complex molecules, particularly in the pharmaceutical industry[8][9].
Standard Synthetic Protocol: Catalytic Hydrogenation
A common and efficient method for synthesizing 3-Amino-4-methylbenzonitrile is the catalytic hydrogenation of its nitro precursor, 3-nitro-4-methylbenzonitrile[1].
Reaction: 3-Nitro-4-methylbenzonitrile → 3-Amino-4-methylbenzonitrile
Causality Behind Experimental Choices:
-
Catalyst (Pd/C): Palladium on carbon is a highly effective and widely used catalyst for the reduction of aromatic nitro groups. It provides a high surface area for the reaction to occur efficiently under mild conditions. 10% Pd/C is a standard loading that balances activity with cost[1].
-
Solvent (Ethanol): Ethanol is an excellent solvent for this reaction as it solubilizes the starting material and is relatively inert under hydrogenation conditions. Its polarity also aids in the workup process[1].
-
Hydrogen Source (H₂ gas): A hydrogen atmosphere provides the necessary reducing agent. The reaction is typically run at room temperature, making it operationally simple and safe[1].
-
Workup (Filtration): The palladium catalyst is heterogeneous (solid in a liquid medium), allowing for its simple removal by filtration through a pad of celite or diatomaceous earth. This ensures no residual catalyst contaminates the final product[1].
Step-by-Step Methodology:
-
Suspend 3-nitro-4-methylbenzonitrile (1.0 eq) in ethanol in a suitable hydrogenation vessel[1].
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (e.g., 5-10% by weight of the starting material) to the suspension[1].
-
Seal the vessel and purge it with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature[1].
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with additional ethanol to ensure complete recovery of the product[1].
-
Concentrate the filtrate under reduced pressure to yield the crude 3-amino-4-methylbenzonitrile, which can be further purified if necessary (e.g., by recrystallization)[1].
Caption: Workflow for the synthesis of 3-Amino-4-methylbenzonitrile.
Role in Medicinal Chemistry
The nitrile group is a highly valued pharmacophore in modern drug design. It is metabolically robust and can act as a bioisostere for other functional groups, such as carbonyls or halogens[6][10]. The nitrile can enhance binding affinity to target proteins through hydrogen bonding, polar interactions, and even covalent interactions[6][11]. Molecules like 3-Amino-4-methylbenzonitrile serve as starting points for creating libraries of compounds for screening against various therapeutic targets, including kinases, proteases, and other enzymes[9][12].
Safety, Handling, and Storage
As with any chemical reagent, proper handling is crucial to ensure laboratory safety.
Hazard Identification
3-Amino-4-methylbenzonitrile is classified as harmful and an irritant. Key hazards include:
-
Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled[3][13].
-
Irritation: Causes skin irritation and serious eye irritation[4]. May also cause respiratory irritation[4].
GHS Hazard Statements: H301/H302, H311/H312, H315, H319, H331/H332, H335[3][4][13].
Recommended Handling Procedures
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes[14][15]. Ensure that eyewash stations and safety showers are readily accessible[15].
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat[4][15]. If there is a risk of generating dust, a respirator may be necessary[14].
-
General Hygiene: Avoid all personal contact[14]. Do not eat, drink, or smoke in the handling area[14][15]. Wash hands thoroughly with soap and water after handling and before leaving the lab[14].
-
Spill Cleanup: In case of a spill, avoid generating dust. Use dry cleanup procedures such as sweeping or vacuuming (using appropriately rated equipment) and place the material in a sealed, labeled container for disposal[14].
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place[13][15]. The compound should be kept in an inert atmosphere and protected from light, as it is listed as light-sensitive[1][5].
Conclusion
3-Amino-4-methylbenzonitrile is a strategically important chemical intermediate whose value is derived from the versatile reactivity of its constituent functional groups. A thorough understanding of its physicochemical properties, spectroscopic signature, and synthetic pathways is essential for its effective use. By following established protocols for its synthesis and adhering to strict safety guidelines for its handling, researchers can confidently employ this compound as a foundational element in the development of novel pharmaceuticals and advanced materials.
References
-
Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021-12-29). National Institutes of Health (NIH). [Link]
-
4-Amino-3-methylbenzonitrile | C8H8N2 | CID 7010316. PubChem. [Link]
-
3 Amino Methyl Benzonitrile, 98%, 25 kg. IndiaMART. [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Center for Biotechnology Information (NCBI). [Link]
-
Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021-12-29). MDPI. [Link]
-
2-Bedroom Houses for Sale in 30260. Homes.com. [Link]
-
Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry. [Link]
-
Nitriles: an attractive approach to the development of covalent inhibitors. RSC Publishing. [Link]
- Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
-
Electronic Supplementary Information for a Chemistry Publication. The Royal Society of Chemistry. [Link]
-
The Versatile Role of Nitriles in Modern Organic Synthesis. Technology Networks. [Link]
-
Safety Data Sheet: 4-Aminobenzonitrile. Carl ROTH. [Link]
-
2-Amino-4-methylbenzonitrile | C8H8N2 | CID 2801276. PubChem. [Link]
-
4-Amino-3-methylbenzonitrile | CAS#:78881-21-7. Chemsrc. [Link]
-
Synthesis of 4-amino-3-nitrobenzonitrile. PrepChem.com. [Link]
-
3-Amino-4-hydroxybenzonitrile | C7H6N2O | CID 271258. PubChem. [Link]
- Preparation method of 3-amino-4-methoxybenzaniline.
-
3-Amino-4-methoxybenzonitrile | C8H8N2O | CID 22452557. PubChem. [Link]
-
3-Amino-4-((2-((methylamino)methyl)phenyl)thio)benzonitrile | C15H15N3S | CID 10612056. PubChem. [Link]
-
3-Amino-4-methylbenzonitrile - 1H NMR Spectrum. SpectraBase. [Link]
Sources
- 1. 3-Amino-4-methylbenzonitrile | 60710-80-7 [chemicalbook.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 4-Amino-3-methylbenzonitrile | C8H8N2 | CID 7010316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 60710-80-7 Cas No. | 3-Amino-4-methylbenzonitrile | Apollo [store.apolloscientific.co.uk]
- 5. Accela Chembio Inc 3-amino-4-methylbenzonitrile | 100g | 60710-80-7 | MFCD04039781 | Fisher Scientific [fishersci.com]
- 6. Application of Nitrile in Drug Design [sioc-journal.cn]
- 7. rsc.org [rsc.org]
- 8. indiamart.com [indiamart.com]
- 9. mdpi.com [mdpi.com]
- 10. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. fishersci.com [fishersci.com]
